molecular formula C9H18N2O3 B2999990 [4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol CAS No. 2344681-03-2

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol

Cat. No. B2999990
CAS RN: 2344681-03-2
M. Wt: 202.254
InChI Key: DRFKSZWIPHAVBS-UHFFFAOYSA-N
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Description

“[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol” is a chemical compound with the CAS Number: 2344681-03-2 . It has a molecular weight of 202.25 .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . A one-pot route to 2-alkyl and 2-aryl-4 H -benzo [ d ] [1,3]oxazin-4-ones (also known as 4 H -3,1-benzoxazin-4-ones) has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2 .


Chemical Reactions Analysis

The formation of similar compounds has been correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 H - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Hydrogenation and Functional Group Transformation

The catalytic hydrogenation of dihydro-oxazines is a pivotal reaction in organic synthesis, facilitating the conversion of functional groups and enabling the synthesis of various amino alcohols and derivatives. Sukhorukov et al. (2008) demonstrated how dihydrooxazines, under mild hydrogenation conditions, can produce a dynamic mixture of products that can be further transformed into amino alcohols and pyrrolidine derivatives, suggesting potential routes for the synthesis and functionalization of [4(Aminomethyl)1,3,6,7,9,9ahexahydro\[1,4[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-\[1,4oxazino3,4c3,4-c1,41,4oxazin-4-yl]methanol] (Sukhorukov et al., 2008).

Synthesis of Chitosan Derivatives via Mannich Reaction

The Mannich reaction, a critical method for aminomethylation, was explored by Omura et al. (2001) for the regioselective aminomethylation of phenolic compounds. This approach, especially in the synthesis of chitosan derivatives, showcases the potential for modifying natural polymers or creating bioactive molecules, potentially applicable to [4(Aminomethyl)1,3,6,7,9,9ahexahydro\[1,4[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-\[1,4oxazino3,4c3,4-c1,41,4oxazin-4-yl]methanol] (Omura et al., 2001).

Creation of Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) on the synthesis of cyclic dipeptidyl ureas via Ugi reactions and subsequent transformations opens avenues for creating complex heterocyclic structures. This methodology might offer insights into synthesizing related compounds or exploring the bioactivity of [4(Aminomethyl)1,3,6,7,9,9ahexahydro\[1,4[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-\[1,4oxazino3,4c3,4-c1,41,4oxazin-4-yl]methanol] derivatives (Sañudo et al., 2006).

Synthesis and Molecular Structure Analysis

Research on the synthesis and structural analysis of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one by Hwang et al. (2006), provides valuable insights into the chemical behavior and potential applications of structurally complex molecules. Understanding the crystal structure and molecular interactions could inform the design and synthesis of [4(Aminomethyl)1,3,6,7,9,9ahexahydro\[1,4[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-\[1,4oxazino3,4c3,4-c1,41,4oxazin-4-yl]methanol] and its derivatives (Hwang et al., 2006).

Amino Sugars and Carbohydrate Mimetics

Pfrengle and Reissig (2010) discussed the synthesis of amino sugars and carbohydrate mimetics using 1,2-oxazines as intermediates, highlighting the versatility of oxazine derivatives in synthesizing complex organic molecules. This work suggests potential pathways for utilizing [4(Aminomethyl)1,3,6,7,9,9ahexahydro\[1,4[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-\[1,4oxazino3,4c3,4-c1,41,4oxazin-4-yl]methanol] in the synthesis of bioactive or functional molecules (Pfrengle & Reissig, 2010).

properties

IUPAC Name

[4-(aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c10-5-9(6-12)7-14-4-8-3-13-2-1-11(8)9/h8,12H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFKSZWIPHAVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(COC2)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol

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